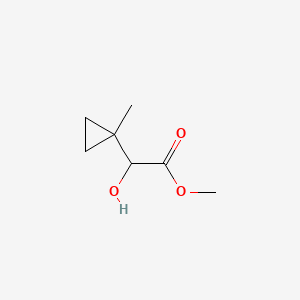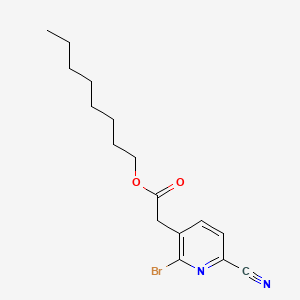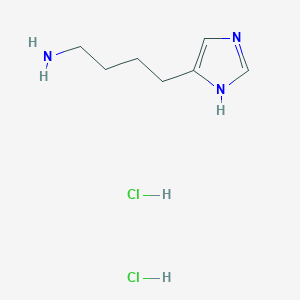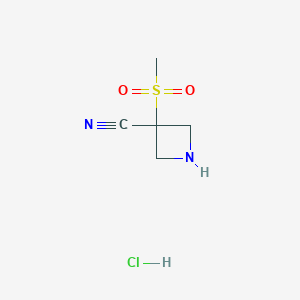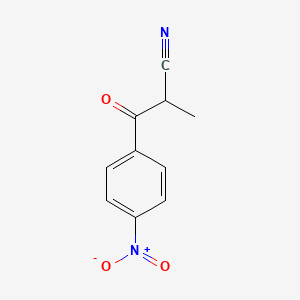
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine is a heterocyclic compound that contains both a triazole and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the triazole ring can impart various pharmacological properties, making it a valuable scaffold in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) catalysts. The thiophene ring can then be introduced through various methods, such as the reaction of a thiophene derivative with the triazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: Both the triazole and thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .
科学的研究の応用
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用機序
The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The thiophene ring can also contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring can have similar electronic properties and reactivity.
Uniqueness
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine is unique due to the combination of the triazole and thiophene rings, which can impart a distinct set of biological and chemical properties. This combination can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design .
特性
分子式 |
C11H16N4S |
|---|---|
分子量 |
236.34 g/mol |
IUPAC名 |
2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]thiophen-3-amine |
InChI |
InChI=1S/C11H16N4S/c1-7(2)6-9-13-11(15(3)14-9)10-8(12)4-5-16-10/h4-5,7H,6,12H2,1-3H3 |
InChIキー |
JEGADFAQZIPFTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C2=C(C=CS2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
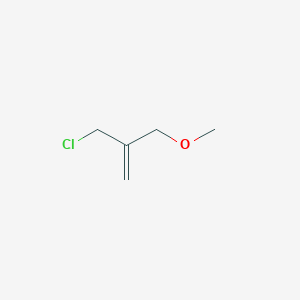

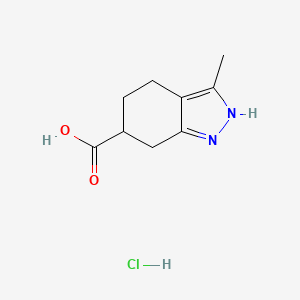
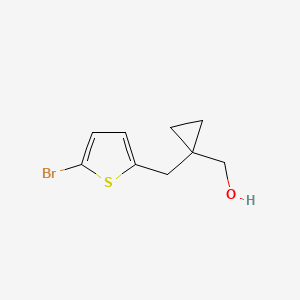
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)


